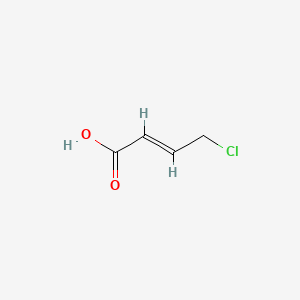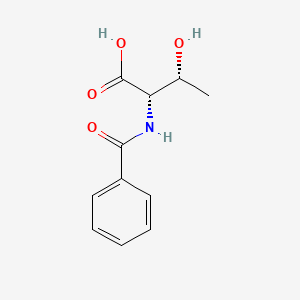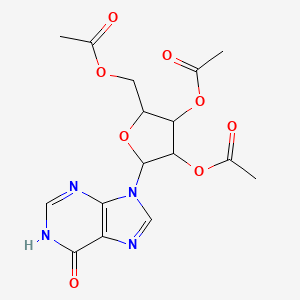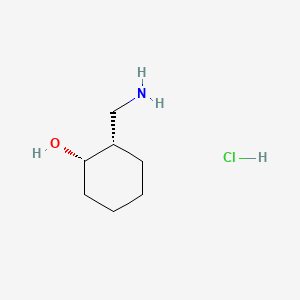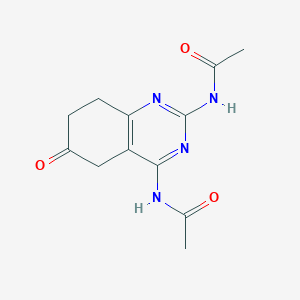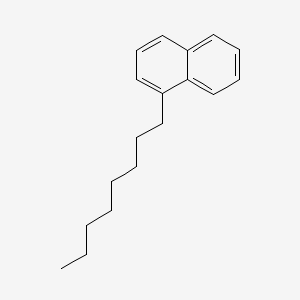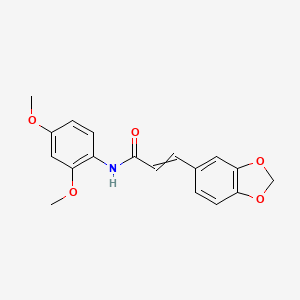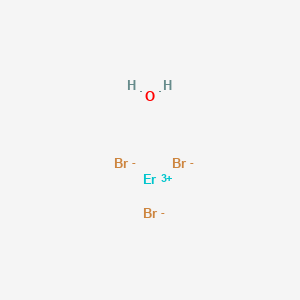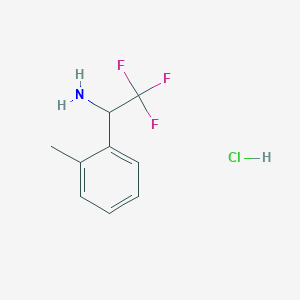
2,6-Dimethyl-2,4,6-octatriene
Vue d'ensemble
Description
2,6-Dimethyl-2,4,6-octatriene, also known as allo-ocimene, is an organic compound with the molecular formula C10H16. It is a clear, almost colorless liquid that is known for its sweet, floral, and herbal aroma. This compound is a type of ocimene, which is a group of isomeric hydrocarbons found in various essential oils and plants .
Applications De Recherche Scientifique
Mécanisme D'action
In the context of thermal isomerization reactions, trans,cis,trans-2,4,6-octatriene undergoes thermal ring closure to cis-5,6-dimethyl-1,3-cyclohexadiene . The stereospecificity of this reaction is demonstrated by the closure of the isomeric trans,cis,cis-triene to trans-5,6-dimethyl-1,3-cyclohexadiene .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Alloocimene is involved in various biochemical reactions. It is known to activate defense genes in plants like Arabidopsis thaliana . The genes induced by alloocimene include those known to be activated by mechanical wounding and/or jasmonate application, such as chalcone synthase (CHS), caffeic acid-O-methyltransferase (COMT), diacylglycerol kinase1 (DGK1), glutathione-S-transferase1 (GST1), and lipoxygenase2 (LOX2) .
Cellular Effects
Alloocimene has been shown to have significant effects on various types of cells and cellular processes. In Arabidopsis thaliana, alloocimene activates defense genes and induces resistance against Botrytis cinerea . This suggests that alloocimene influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of alloocimene involves a rearrangement via a six-membered cyclic transition state in a one-step concerted and highly synchronic process . This rearrangement leads to the decomposition of cis-β-ocimene to alloocimene . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that alloocimene is thermally unstable , which suggests that its effects may change over time due to degradation
Metabolic Pathways
Alloocimene is involved in the metabolic pathways of several plants . It is produced after mechanical wounding or pathogen/herbivore attacks in higher plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-2,4,6-octatriene can be synthesized through the flash pyrolysis or photochemical isomerization of α-pinene . The process involves heating α-pinene at high temperatures to induce pyrolysis, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the compound is often produced by distillation. The crude product is fractionally distilled through an efficient column and repeatedly distilled at reduced pressure (15 mmHg) through a long column of glass helices. The final distillation is performed from sodium under nitrogen to ensure purity. The compound is stabilized with approximately 0.1% hydroquinone to prevent polymerization .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethyl-2,4,6-octatriene undergoes various chemical reactions, including polymerization and oxidation . It is a combustible compound that readily polymerizes and oxidizes when exposed to air.
Common Reagents and Conditions:
Polymerization: The compound polymerizes in the presence of air or light. Hydroquinone is often used as a stabilizer to prevent this reaction.
Oxidation: It oxidizes readily, forming various oxidation products depending on the conditions.
Major Products Formed: The major products formed from the oxidation of this compound include various oxidized hydrocarbons. The specific products depend on the reaction conditions and the presence of catalysts.
Comparaison Avec Des Composés Similaires
2,6-Dimethyl-2,4,6-octatriene is similar to other ocimenes, such as:
- trans-Alloocimene
- (4Z,6z)-2,6-dimethyl-2,4,6-octatriene
- (4Z,6e)-2,6-dimethyl-2,4,6-octatriene
- 2,4,6-Octatriene, 2,6-dimethyl-, (E,Z)-
- 2,6-Dimethyl-octa-2,4,6-triene, cis
What sets this compound apart is its specific isomeric form and its unique aroma profile, making it particularly valuable in the fragrance industry.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2,6-Dimethyl-2,4,6-octatriene can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-methyl-1,3-butadiene", "1,5-hexadiene", "magnesium", "diethyl ether", "ethylmagnesium bromide", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "anhydrous sodium sulfate", "petroleum ether", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-1,3-butadiene by dehydrohalogenation of 2-methyl-2,4-pentadiene using magnesium and diethyl ether as a solvent.", "Step 2: Synthesis of 1,5-hexadiene by the reaction of ethylmagnesium bromide with acetic acid followed by reduction with sodium borohydride.", "Step 3: Synthesis of 2,6-Dimethyl-2,4,6-octatriene by the reaction of 2-methyl-1,3-butadiene and 1,5-hexadiene in the presence of hydrochloric acid and sodium hydroxide as a catalyst. The reaction mixture is then extracted with petroleum ether and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography using ethyl acetate and petroleum ether as eluents.", "Step 4: The final product is obtained as a clear, colorless liquid with a boiling point of 120-122°C and a yield of approximately 50-60%." ] } | |
Numéro CAS |
3016-19-1 |
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
2,6-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3 |
Clé InChI |
GQVMHMFBVWSSPF-UHFFFAOYSA-N |
SMILES isomérique |
C/C=C(\C)/C=C/C=C(C)C |
SMILES |
CC=C(C)C=CC=C(C)C |
SMILES canonique |
CC=C(C)C=CC=C(C)C |
Point d'ébullition |
188.0 °C |
melting_point |
-28.0 °C |
Description physique |
Colorless liquid; [Sigma-Aldrich MSDS] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Alloocimene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.
ANone: Alloocimene exhibits characteristic peaks in infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. In IR, it shows absorption bands corresponding to the stretching vibrations of C=C bonds. UV-Vis spectroscopy reveals absorption bands characteristic of conjugated diene systems. [, , ]
ANone: While mass spectrometry often struggles to differentiate the isomers [], infrared spectroscopy provides a reliable method. Specific frequency shifts, influenced by steric hindrance and rehybridization, allow for the differentiation of cis and trans configurations in trialkylated ethylenes like alloocimene. []
ANone: Alloocimene, like many terpenes, can be susceptible to oxidation and degradation under the influence of light, temperature, and oxygen. Storage in the absence of these factors is crucial to preserving its initial composition. []
ANone: Oven drying, particularly at higher temperatures like 60°C, can lead to a significant reduction in alloocimene content in plant materials compared to shade drying. This highlights the importance of carefully selecting drying methods to preserve volatile compounds like alloocimene. []
ANone: While not a catalyst itself, alloocimene's conjugated diene structure makes it valuable in polymer chemistry. Incorporating it into rubbery polymers enhances filler interactions. Its reactive diene units can chemically bond with carbon black for superior reinforcement or undergo Diels-Alder reactions for functionalization with silica-interactive groups. []
ANone: Density functional theory calculations have been employed to determine the ground-state optimized structure of alloocimene, providing insights into its molecular geometry and electronic properties. []
ANone: While specific SAR studies focusing on alloocimene are limited in the provided research, its structure, containing a conjugated triene system, suggests potential for biological activity. Research on similar terpenes indicates that structural modifications, such as the introduction of functional groups, can significantly impact their biological properties. []
ANone: Alloocimene is being explored for its potential use in several areas:
- Polymers: Its incorporation into polymers like polyisobutylene leads to desirable properties, such as thermoplastic elastomeric behavior, making them potential replacements for halogenated rubbers. []
- Fiber Mats: Alloocimene-based block copolymers can be electrospun into fiber mats with potential applications in tissue scaffolding and drug delivery due to their rubbery nature, hydrophobicity, and non-cytotoxicity. []
- Biomarkers: The presence of specific volatile compounds, including alloocimene, in plants like Plagiochila stricta, highlights their potential use as chemotaxonomic markers for species identification. []
ANone: Several techniques are crucial for analyzing alloocimene:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate, identify, and quantify alloocimene in complex mixtures, such as essential oils and plant extracts. [, , , , , , ]
- Gas Chromatography-Electroantennographic Detection (GC-EAD): This specialized technique helps identify volatile compounds, like alloocimene, that elicit a response from insect antennae, aiding in understanding insect-plant interactions. [, ]
- Solid-Phase Microextraction (SPME): A sample preparation technique often combined with GC-MS, SPME allows for the efficient extraction and preconcentration of volatile compounds, including alloocimene, from various matrices. [, ]
ANone: Early research on alloocimene primarily focused on its isolation and structural characterization from natural sources like essential oils. [, ] Over time, research has expanded to investigate its potential applications in various fields, including polymer chemistry [, , , ], and agriculture [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



